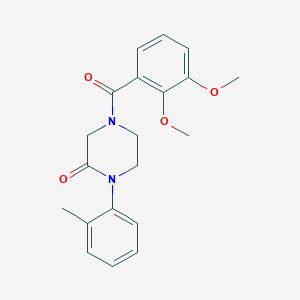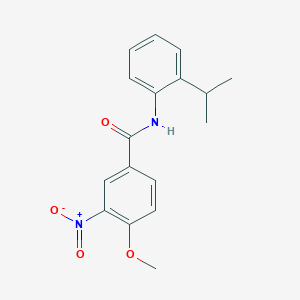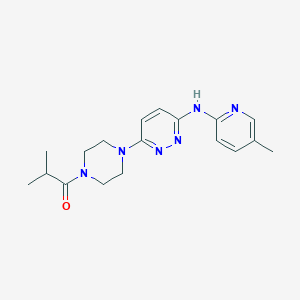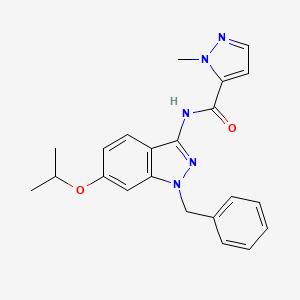
4-(2,3-dimethoxybenzoyl)-1-(2-methylphenyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including structures related to "4-(2,3-dimethoxybenzoyl)-1-(2-methylphenyl)-2-piperazinone," involves multiple steps, including condensation reactions, cyclization, and substitution reactions. These processes are guided by principles such as electrophilic substitution and nucleophilic addition. An example within this context includes the synthesis of 3,4-dimethoxybenzoyl-piperazine derivatives and other related compounds through methodologies confirmed by IR, MS, H-NMR, and elemental analysis (Xu et al., 1995).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed through X-ray diffraction studies. For instance, compounds have been crystallized in specific crystal systems, and their molecular conformations have been analyzed. The detailed structural analysis helps in understanding the spatial arrangement and the interaction within the molecule, which is crucial for predicting its reactivity and interaction with biological targets (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including oxidative aminocarbonylation and intramolecular cyclization. These reactions facilitate the formation of complex structures and are significant for the modification and enhancement of pharmacological properties. The reactivity of such compounds often depends on their functional groups and molecular framework (Gabriele et al., 2006).
Scientific Research Applications
Synthesis and Biological Activities
The compound and its derivatives have been synthesized for various applications, including antimicrobial activities and as potential therapeutic agents. For instance, the synthesis of novel 1,4-disubstituted piperazines has shown significant antimicrobial activities against resistant strains of bacteria, indicating the potential of 4-(2,3-dimethoxybenzoyl)-1-(2-methylphenyl)-2-piperazinone derivatives in combating drug-resistant infections (Shroff et al., 2022).
Antimicrobial and Anti-inflammatory Properties
Research into the antimicrobial and anti-inflammatory properties of derivatives of 4-(2,3-dimethoxybenzoyl)-1-(2-methylphenyl)-2-piperazinone reveals promising results. The synthesis of novel benzodifuranyl and triazine derivatives from visnaginone and khellinone as anti-inflammatory and analgesic agents indicates the potential of these compounds in medical research, with some showing high inhibitory activity on cyclooxygenase-2 selectivity and notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Application in Polymer Science
The compound's derivatives have also found applications in the synthesis of polymers. Studies on the synthesis of polyamides containing uracil and adenine, and the use of piperazine in solution polycondensation, reveal the versatility of 4-(2,3-dimethoxybenzoyl)-1-(2-methylphenyl)-2-piperazinone in creating polymers with potential applications in various industries, including biotechnology and materials science (Hattori & Kinoshita, 1979).
properties
IUPAC Name |
4-(2,3-dimethoxybenzoyl)-1-(2-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-14-7-4-5-9-16(14)22-12-11-21(13-18(22)23)20(24)15-8-6-10-17(25-2)19(15)26-3/h4-10H,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNFSOMKDICXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2=O)C(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethoxybenzoyl)-1-(2-methylphenyl)-2-piperazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5549921.png)

![[(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5549929.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549945.png)
![5-(4-tert-butylphenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5549959.png)


![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5549992.png)
![N,N-dimethyl-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B5549996.png)
![(4aS*,8aR*)-1-[2-(methylamino)ethyl]-6-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5550004.png)

![4-(3-{[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5550016.png)
![(1S*,5R*)-3-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550017.png)